

# Spectroscopic Data Analysis of 2-Octyn-1-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-octyn-1-ol**, a valuable building block in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This guide is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and characterization of this important molecule.

#### **Spectroscopic Data Summary**

The spectroscopic data for **2-octyn-1-ol** is summarized in the following tables, providing a clear and concise overview of its key spectral features.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.22	Triplet (t)	2H	H-1
~2.28	Triplet of triplets (tt)	2H	H-4
~1.50	Multiplet (m)	2H	H-5
~1.32	Multiplet (m)	2H	H-6
~0.90	Triplet (t)	3H	H-8
(variable)	Singlet (s)	1H	ОН

#### <sup>13</sup>C NMR

Chemical Shift (δ) ppm	Assignment
~85.3	C-3
~78.9	C-2
~51.2	C-1
~30.9	C-6
~28.2	C-5
~22.1	C-7
~18.7	C-4
~13.9	C-8

## **Infrared (IR) Spectroscopy**



Wavenumber (cm <sup>-1</sup> )	Description of Vibration	
~3330 (broad)	O-H stretch (alcohol)	
~2930, 2860	C-H stretch (alkane)	
~2230	C≡C stretch (alkyne)	
~1030	C-O stretch (primary alcohol)	

**Mass Spectrometry (MS)** 

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
126	~5	[M] <sup>+</sup> (Molecular Ion)
109	~20	[M-OH]+
97	~30	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
83	~45	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
69	~100	[M-C4H9]+ (Base Peak)
55	~85	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	~95	[C₃H₅] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A sample of **2-octyn-1-ol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>, approximately 0.75 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.



<sup>1</sup>H NMR Spectroscopy: The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. The data is processed with a line broadening of 0.3 Hz.

<sup>13</sup>C NMR Spectroscopy: The <sup>13</sup>C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the <sup>13</sup>C nucleus.

#### Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **2-octyn-1-ol**, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm<sup>-1</sup>). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

#### Mass Spectrometry (MS)

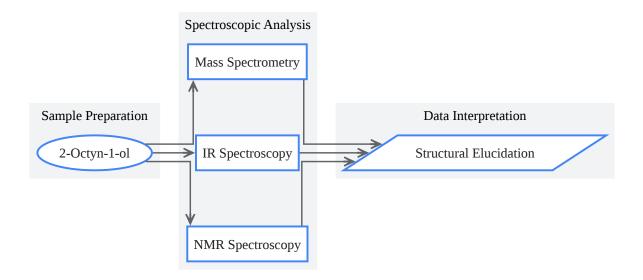
Sample Introduction: A dilute solution of **2-octyn-1-ol** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization and Analysis: Electron Ionization (EI) is the most common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating the mass spectrum.

### **Visualizations**



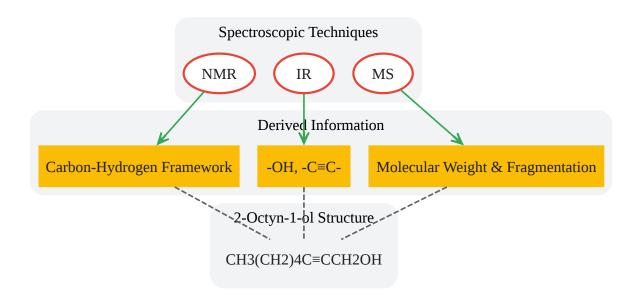
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.



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Caption: Experimental workflow for the spectroscopic analysis of 2-octyn-1-ol.





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Caption: Correlation of spectroscopic techniques with structural information for **2-octyn-1-ol**.

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